1-cyclopropylsulfonyl-4-nitro-benzene

描述

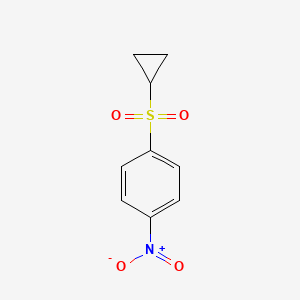

1-Cyclopropylsulfonyl-4-nitro-benzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the para position and a cyclopropylsulfonyl (-SO₂-C₃H₅) group at the meta position. The sulfonyl group is a strong electron-withdrawing moiety, while the nitro group further enhances the electron-deficient nature of the aromatic ring.

属性

IUPAC Name |

1-cyclopropylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDQBODDTGTPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropylsulfonyl-4-nitro-benzene typically involves the sulfonylation of a cyclopropane derivative followed by nitration. One common method includes the reaction of cyclopropanesulfonyl chloride with a nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

1-cyclopropylsulfonyl-4-nitro-benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The nitro group on the benzene ring is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the sulfonyl group can participate in reactions such as sulfonation and chlorosulfonation.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Sulfonylation: Cyclopropanesulfonyl chloride, pyridine.

Nitration: Concentrated nitric acid, sulfuric acid.

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

Major Products

Reduction of Nitro Group: 1-Cyclopropanesulphonyl-4-aminobenzene.

Nucleophilic Substitution: Various sulfonamide or sulfonate derivatives depending on the nucleophile used.

科学研究应用

1-cyclopropylsulfonyl-4-nitro-benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biochemical probes to study enzyme activities and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-cyclopropylsulfonyl-4-nitro-benzene depends on the specific application. In chemical reactions, the sulfonyl and nitro groups play crucial roles in determining the reactivity and selectivity of the compound. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution, while the sulfonyl group can participate in various nucleophilic substitution reactions.

相似化合物的比较

Research Findings and Implications

- Pharmaceutical Relevance : Sulfonyl-nitrobenzene derivatives are explored as intermediates in kinase inhibitors, leveraging their electron-deficient aromatic rings for binding interactions .

- Environmental Impact : Nitro groups contribute to environmental persistence; sulfonyl derivatives may require specialized degradation protocols compared to benzyloxy or allyl analogs .

生物活性

1-Cyclopropylsulfonyl-4-nitro-benzene (CPSNB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and a molecular weight of 215.24 g/mol. Its structure features a cyclopropyl group attached to a sulfonyl moiety, which is further connected to a nitro-substituted benzene ring. This unique configuration may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that CPSNB exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's sulfonyl group is believed to play a crucial role in its mechanism of action by interacting with bacterial enzymes, potentially inhibiting their function.

Table 1: Antimicrobial Activity of CPSNB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

CPSNB has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. The compound's mechanism may involve the inhibition of specific signaling pathways that are crucial for cell proliferation.

Table 2: Cytotoxic Effects of CPSNB on Cancer Cell Lines

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | |

| HT-29 (colon cancer) | 3.8 | |

| A549 (lung cancer) | 6.5 |

The biological activity of CPSNB is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in active sites of enzymes, leading to inhibition.

- Induction of Apoptosis : CPSNB triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.

- Disruption of Signaling Pathways : The compound may interfere with growth factor signaling, particularly those involving the PI3K/Akt and MAPK pathways.

Study on Antimicrobial Effects

In a study published in the Journal of Antimicrobial Chemotherapy, CPSNB was tested against multi-drug resistant E. coli. The results demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Activity

A recent investigation published in Cancer Letters highlighted the efficacy of CPSNB in inhibiting tumor growth in vivo using xenograft models. Tumor-bearing mice treated with CPSNB showed reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。